molecular formula C16H11FNNa2O5P B607537 Foslinanib sodium CAS No. 1256037-58-7

Foslinanib sodium

Cat. No.: B607537
CAS No.: 1256037-58-7
M. Wt: 393.2177
InChI Key: ZRPWVAHVWBPHID-UHFFFAOYSA-L
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Preparation Methods

Foslinanib sodium is synthesized through a series of chemical reactions involving the 2-phenyl-4-quinolone derivatives. . The industrial production methods involve optimizing reaction conditions to achieve high yield and purity of the final product. Specific details on the reaction conditions and reagents used are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Foslinanib sodium undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .

Scientific Research Applications

Foslinanib sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

CAS No.

1256037-58-7

Molecular Formula

C16H11FNNa2O5P

Molecular Weight

393.2177

IUPAC Name

sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl)phosphonate

InChI

InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2

InChI Key

ZRPWVAHVWBPHID-UHFFFAOYSA-L

SMILES

O=C1C=C(C2=CC=CC(F)=C2)NC3=C1C(P([O-])([O-])=O)=C(OC)C=C3.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRX818;  TRX-818;  TRX 818. TRX818 sodium;  CVM1118;  CVM1118;  CVM-1118;  Foslinanib sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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